molecular formula C6H4BrIO B1280285 3-Bromo-2-iodophenol CAS No. 855836-52-1

3-Bromo-2-iodophenol

Cat. No.: B1280285
CAS No.: 855836-52-1
M. Wt: 298.9 g/mol
InChI Key: WJJYPSTVJBRTGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-iodophenol: is an organic compound with the molecular formula C6H4BrIO and a molecular weight of 298.91 g/mol . It is a halogenated phenol, characterized by the presence of both bromine and iodine atoms attached to the benzene ring. This compound is typically a solid at room temperature and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-2-iodophenol can be synthesized through a multi-step process involving the bromination and iodination of phenol derivatives. One common method involves the bromination of 2-iodophenol using bromine in the presence of a suitable catalyst . Another approach is the iodination of 3-bromophenol using iodine and a strong oxidizing agent .

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control .

Comparison with Similar Compounds

  • 2-Bromo-4-iodophenol
  • 4-Bromo-2-iodophenol
  • 2-Iodo-3-bromophenol

Comparison: 3-Bromo-2-iodophenol is unique due to the specific positioning of the bromine and iodine atoms on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

IUPAC Name

3-bromo-2-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrIO/c7-4-2-1-3-5(9)6(4)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJYPSTVJBRTGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457380
Record name 3-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

855836-52-1
Record name 3-Bromo-2-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-2-iodophenol
Reactant of Route 2
Reactant of Route 2
3-Bromo-2-iodophenol
Reactant of Route 3
3-Bromo-2-iodophenol
Reactant of Route 4
Reactant of Route 4
3-Bromo-2-iodophenol
Reactant of Route 5
Reactant of Route 5
3-Bromo-2-iodophenol
Reactant of Route 6
3-Bromo-2-iodophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.